molecular formula C19H24BrN5O B6473833 4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine CAS No. 2640958-34-3

4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine

Cat. No.: B6473833
CAS No.: 2640958-34-3
M. Wt: 418.3 g/mol
InChI Key: VNPCJSNGXISVAC-UHFFFAOYSA-N
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Description

The compound “4-(2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a piperazine ring, a pyrimidine ring, and a morpholine ring . These functional groups suggest that the compound could have a variety of chemical properties and potential uses, particularly in the field of medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromophenyl, piperazine, pyrimidine, and morpholine groups would give the molecule a complex three-dimensional structure . Detailed information about the molecular structure would typically be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom in the bromophenyl group could potentially be replaced by other groups in a substitution reaction. The nitrogen atoms in the piperazine, pyrimidine, and morpholine rings could also potentially participate in various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules. Detailed information about these properties would typically be obtained through experimental measurements .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. For example, if it is used as a drug, its safety would be evaluated through preclinical and clinical testing .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, improving its efficacy, and evaluating its safety in clinical trials .

Properties

IUPAC Name

4-[2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN5O/c20-17-3-1-16(2-4-17)15-23-7-9-25(10-8-23)19-21-6-5-18(22-19)24-11-13-26-14-12-24/h1-6H,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPCJSNGXISVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)C3=NC=CC(=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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